![molecular formula C19H23N3O2S B2394334 2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone CAS No. 893980-33-1](/img/structure/B2394334.png)

2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

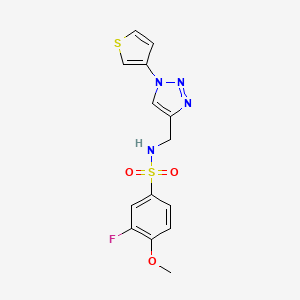

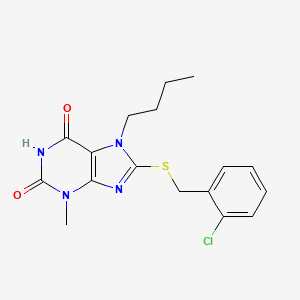

The compound “2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone” is a complex organic molecule that contains several functional groups. It has a pyridazine ring, which is a six-membered ring with two nitrogen atoms, attached to a phenyl ring through a sulfanyl group. The phenyl ring has a methoxy group attached to it. Additionally, the molecule contains a 4-methylpiperidine ring attached through an ethanone group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine ring, the phenyl ring with a methoxy substituent, and the 4-methylpiperidine ring. These structural features could potentially influence the compound’s reactivity and interactions with other molecules .

Scientific Research Applications

Synthesis and Structural Characterization

- The synthesis and structure of reaction products involving related chemical structures have been extensively studied. For instance, Kosolapova et al. (2013) explored the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with different nitrogen-containing binucleophilic agents, leading to the formation of various derivatives characterized by X-ray crystallography L. S. Kosolapova et al., 2013.

Catalytic Applications

- Hazra et al. (2015) reported the synthesis of sulfonated Schiff base copper(II) complexes from a reaction involving related compounds, which demonstrated efficiency and selectivity as catalysts in the oxidation of alcohols, showcasing their potential in catalytic applications S. Hazra et al., 2015.

Antimicrobial Activities

- The synthesis and evaluation of new pyridazinones, such as those derived from related chemical structures, for their in vitro antibacterial screening revealed moderate activity against Gram-positive bacteria, indicating their potential in developing antimicrobial agents Ghani Essam Abdel, 1991.

Materials Science

- In the realm of materials science, the synthesis of novel compounds based on phenylthiourea and acetophenone derivatives, similar to the compound of interest, has been explored. Farzaliyev et al. (2020) elaborated on a new effective synthetic method and investigated the compounds' biological activity, which showed significant effects on the functioning of biological membranes Vagif Farzaliyev et al., 2020.

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could include in vitro and in vivo studies to assess its potential therapeutic effects, as well as studies to understand its mechanism of action .

properties

IUPAC Name |

2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2S/c1-14-9-11-22(12-10-14)19(23)13-25-18-8-7-16(20-21-18)15-5-3-4-6-17(15)24-2/h3-8,14H,9-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRUZJHGWZMSPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-(2-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2394251.png)

![N-(2,6-difluorophenyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide](/img/structure/B2394264.png)

![N-(2-Chlorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2394268.png)

![N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2394270.png)

![N-butyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2394274.png)